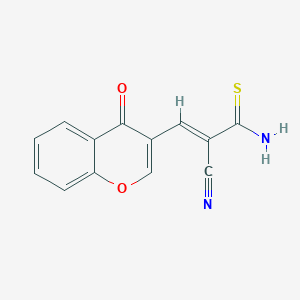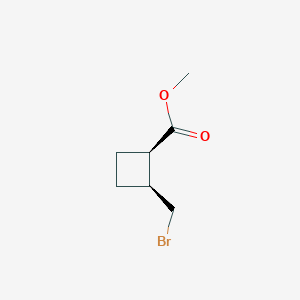
Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in organic synthesis and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate is not fully understood, but it is believed to act as an alkylating agent, reacting with nucleophiles such as amines and thiols. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of biomolecules.
Biochemical and Physiological Effects
Studies have shown that Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate has potential biological activity, including antitumor and antiviral properties. It has been shown to inhibit the growth of cancer cells and viruses, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate is its ability to selectively react with specific nucleophiles, allowing for the formation of complex molecules with specific stereochemistry. However, its use in biological systems can be limited due to its potential toxicity and lack of specificity.
Future Directions
There are several potential future directions for research involving Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate. One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer and viral infections. Finally, the development of more selective and less toxic derivatives could lead to new applications in biological systems.
Synthesis Methods
The synthesis of Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate involves the reaction of cyclobutane-1-carboxylic acid with thionyl chloride, followed by the reaction with sodium hydride and bromomethyl methyl ether. The resulting product is then purified through distillation and recrystallization to obtain the final compound.
Scientific Research Applications
Methyl (Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate)-2-(bromomethyl)cyclobutane-1-carboxylate is widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. Its unique structure allows for the formation of complex molecules with specific stereochemistry, making it a valuable tool in organic synthesis.
properties
IUPAC Name |
methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNBRXHWDWEMJM-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]1CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

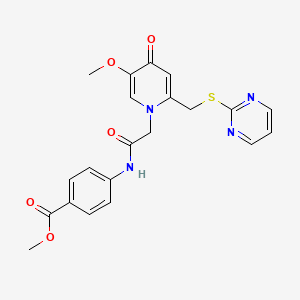
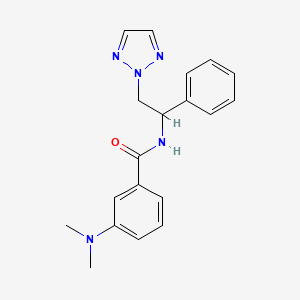
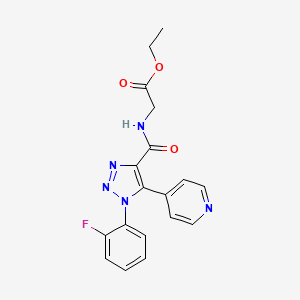
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)

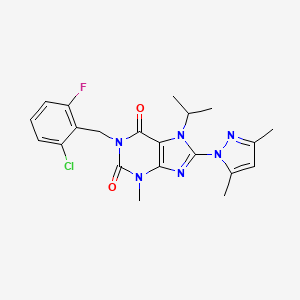
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)

![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)
![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)
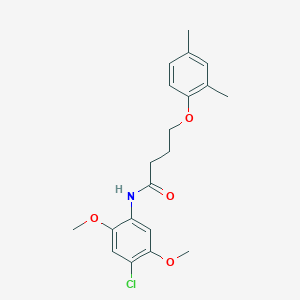
![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855297.png)

